![molecular formula C10H14ClN B3045722 2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride CAS No. 112610-03-4](/img/structure/B3045722.png)

2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride

Vue d'ensemble

Description

2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride is a chemical compound with the CAS Number: 112610-03-4 . It has a molecular weight of 183.68 . It is a solid substance stored at room temperature in an inert atmosphere .

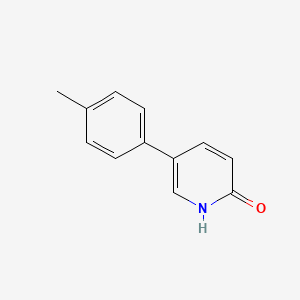

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N.ClH/c1-2-7-10-9 (5-1)6-3-4-8-11-10;/h1-2,5,7,11H,3-4,6,8H2;1H . This suggests that the molecule binds to brain cells by interacting with the hydroxyl group on the cyclohexane ring and amino acids such as dopamine and histone h3 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.03250061035156 g/cm3 . The storage temperature is normal, and it should be kept in an inert atmosphere .Applications De Recherche Scientifique

Neuronal Nitric Oxide Synthase Inhibition

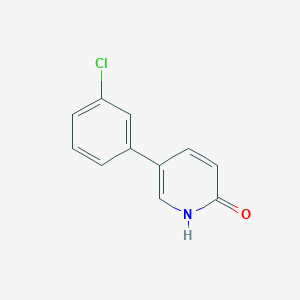

One significant application of 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives is their role as inhibitors of human neuronal nitric oxide synthase (nNOS). These compounds have been evaluated for their potential therapeutic application in neuropathic pain relief. For example, a novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives showed potent and selective inhibition of human neuronal NOS (Annedi et al., 2012).

X-ray Diffraction and Crystallization

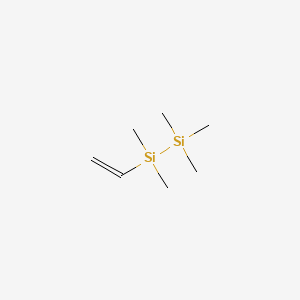

The compound has been studied for its crystallization properties. 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, a related compound, was found to crystallize in an orthorhombic system, providing insights into the structural properties of these compounds (Macías et al., 2011).

Solid-Phase Synthesis

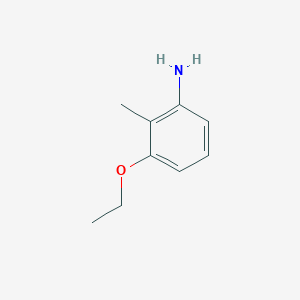

A solid-phase strategy was developed for synthesizing di- and trisubstituted benzazepine derivatives, including 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This approach is crucial for producing G-protein coupled receptor-targeted (GPCR-targeted) scaffolds, indicating its importance in drug discovery and medicinal chemistry (Boeglin et al., 2007).

Novel Tetrahydro-1-benzazepine Derivatives

Research has been conducted to develop novel methods to access tetrahydro-1H-benzo[b]azepine derivatives. These efforts are aimed at creating compounds with potential therapeutic applications, showcasing the compound's versatility in drug development (Dorogov et al., 2006).

Conformational Studies

(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, another related compound, was prepared and its configuration determined by X-ray crystallography. This kind of research is essential for understanding the molecular structure and potential reactivity of these compounds (Ihnatenko et al., 2021).

Mécanisme D'action

Target of Action

The primary target of 2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride is the 5HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor . It plays a significant role in mood regulation, anxiety, and appetite.

Mode of Action

This compound acts as an agonist of the 5HT2C receptor . This means it binds to this receptor and activates it, leading to a series of biochemical reactions inside the cell .

Biochemical Pathways

Upon activation of the 5HT2C receptor, a cascade of intracellular events occurs, including the release of calcium from the endoplasmic reticulum, activation of protein kinase C, and modulation of potassium channels . These events can lead to changes in neuronal excitability and neurotransmitter release .

Result of Action

The activation of the 5HT2C receptor by this compound can lead to various molecular and cellular effects. For instance, it can modulate the release of various neurotransmitters, potentially influencing mood, anxiety, and appetite .

Safety and Hazards

The compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept container tightly closed .

Orientations Futures

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-7-10-9(5-1)6-3-4-8-11-10;/h1-2,5,7,11H,3-4,6,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESTUMJPPFCEJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=CC=CC=C2C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716883 | |

| Record name | 2,3,4,5-Tetrahydro-1H-1-benzazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112610-03-4 | |

| Record name | 2,3,4,5-Tetrahydro-1H-1-benzazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((4-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3045651.png)

![tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3045652.png)

![[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol](/img/structure/B3045657.png)